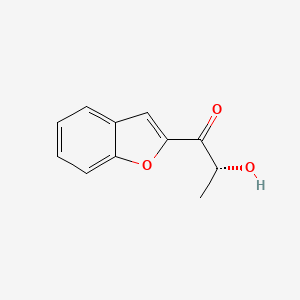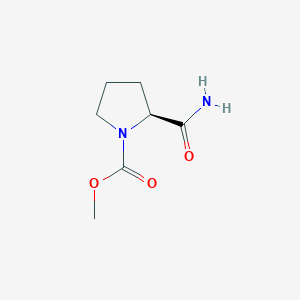
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate: is an organic compound with the molecular formula C15H18O3 . It is a derivative of naphthalene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate typically involves the esterification of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ol with pivalic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the pivalate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can then interact with biological targets or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl butyrate
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl propionate
Uniqueness: 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is unique due to the presence of the pivalate ester group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other similar compounds, which may have different ester groups and, consequently, different reactivity and applications.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)14(17)18-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9H,4-6H2,1-3H3 |
Clave InChI |
AGAHQYNLQQXZCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


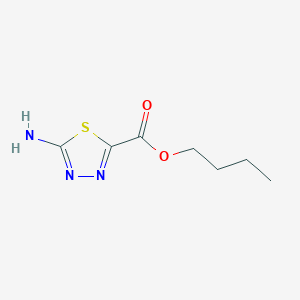
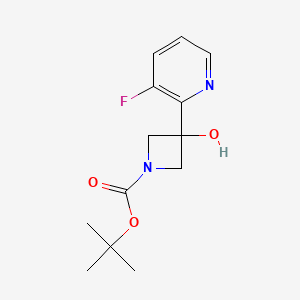

![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
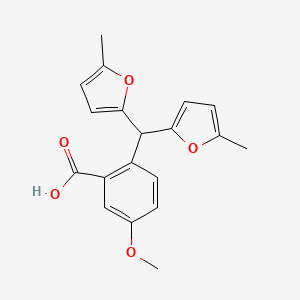
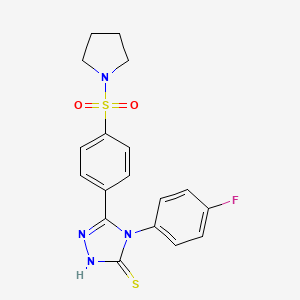

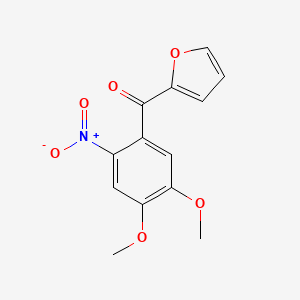

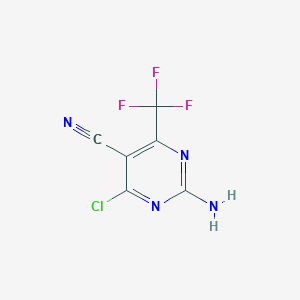
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
